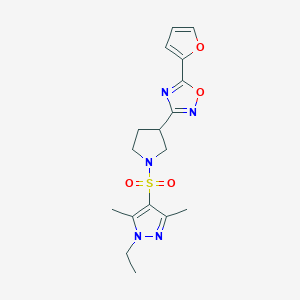

![molecular formula C26H28N2O3S B2431571 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 637747-37-6](/img/structure/B2431571.png)

3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

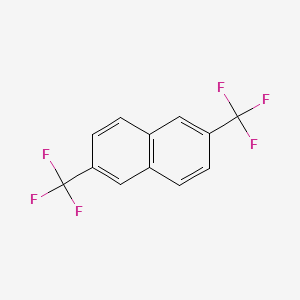

The compound “3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a chromen-4-one ring. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzothiazole ring, for example, might undergo reactions such as S-N coupling or S-oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined using standard laboratory techniques .

Scientific Research Applications

Antioxidant Potential

The compound shows significant antioxidant activities. In a study, a derivative of this compound demonstrated high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, comparable to vitamin C's 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis Techniques

There have been unusual and unexpected synthesis techniques observed for related compounds, offering new approaches for preparation via benzopyran ring opening. This highlights the compound's chemical versatility and potential for varied synthetic applications (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).

Antimicrobial Applications

Coumarin-thiazole derivatives, closely related to the compound , have been reported to exhibit significant biological activity. They show potential when incorporated into polymers and polymer composites, imparting antimicrobial activity. For example, a study demonstrated that polyurethane varnishes containing a derivative of this compound exhibited very good antimicrobial effects (El‐Wahab et al., 2014).

Chemical Structure and Reactivity

Studies on the synthesis, reactivity, and characterization of similar compounds have been conducted, providing insights into their chemical structure and potential applications in various fields (Abdelhamid & Abdelaziz, 2007).

Antibacterial and Cytotoxic Properties

A series of derivatives have been synthesized and evaluated for their antibacterial activity and cytotoxicity. Most compounds exhibited promising antibacterial activity against selected strains, and some showed significant cytotoxicity in preliminary studies, indicating potential for medical applications (Shankar et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3S/c1-4-16-12-17-23(30)19(25-27-20-8-5-6-9-21(20)32-25)14-31-24(17)18(22(16)29)13-28-11-7-10-26(2,3)15-28/h5-6,8-9,12,14,29H,4,7,10-11,13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEBBTIKYOWPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)

![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)